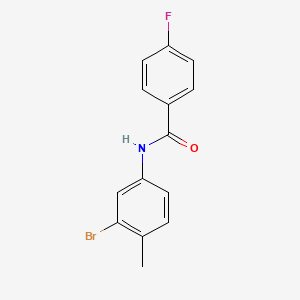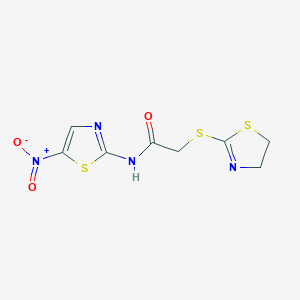![molecular formula C20H23NO4S B11678464 Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)
Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-メトキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、ベンゾチオフェン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ベンゾチオフェンコア、メトキシフェニル基、エチルエステル官能基を含む独自の構造が特徴です。その潜在的な生物活性と用途から、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
2-{[(4-メトキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの合成は、通常、入手しやすい出発物質から始めて、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
ベンゾチオフェンコアの形成: ベンゾチオフェンコアは、チオフェン誘導体と適切な求電子剤を含む環化反応によって合成できます。
メトキシフェニル基の導入: メトキシフェニル基は、4-メトキシベンゾイルクロリドと適切な触媒を使用して、フリーデル・クラフツアシル化反応によって導入できます。
エステル化: 最後のステップは、酸触媒の存在下、カルボン酸基をエタノールでエステル化してエチルエステルを生成することです。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、およびプロセス自動化を使用して、品質とスケーラビリティを確保することが含まれる場合があります。
化学反応の分析
反応の種類
2-{[(4-メトキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化できます。
還元: 還元反応は、カルボニル基をアルコールに変換したり、二重結合を還元したりするために使用できます。
置換: 求電子置換反応または求核置換反応を使用して、分子内の特定の原子または基を置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、求核剤(アミン、チオールなど)のような試薬は、適切な条件下で一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じる可能性がありますが、還元はアルコールまたはアルカンを生じさせる可能性があります。
科学研究の用途
2-{[(4-メトキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、次のような広範な科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗炎症、抗がんなどの潜在的な生物活性が注目されています。
医学: さまざまな疾患の治療薬としての可能性を調査する研究が進行中です。
産業: 新しい材料、医薬品、農薬の開発に使用されます。
科学的研究の応用
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the role of benzothiophene derivatives in modulating biological processes such as apoptosis and cell signaling.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用機序
2-{[(4-メトキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質に結合して、その活性を調節することにより、その効果を発揮する可能性があります。これにより、細胞増殖の阻害、アポトーシスの誘導、免疫応答の調節など、さまざまな生物学的反応が起こる可能性があります。
類似の化合物との比較
類似の化合物
- エチル2-{[4-(4-クロロ-2-メチルフェノキシ)ブタノイル]アミノ}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチル
- エチル2-{[(4-ヒドロキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチル
独自性
2-{[(4-メトキシフェニル)カルボニル]アミノ}-5-メチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、化学反応性と生物活性を影響を与える可能性のあるメトキシフェニル基の存在により、ユニークです。この構造的特徴は、治療薬としての可能性を高め、さまざまな科学的用途における有用性を高める可能性があります。
類似化合物との比較
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives and similar compounds:
2-AMINOTHIAZOLE DERIVATIVES: These compounds share a similar heterocyclic core and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
BENZAMIDE DERIVATIVES: Compounds like 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides have similar functional groups and are studied for their antioxidant and antibacterial activities.
The uniqueness of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C20H23NO4S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-4-25-20(23)17-15-11-12(2)5-10-16(15)26-19(17)21-18(22)13-6-8-14(24-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,22) |
InChIキー |
OQERGNAVACHEAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11678381.png)
![3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678397.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide](/img/structure/B11678406.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678413.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678430.png)



![1-Ethyl-6-methyl-2-(2-oxo-2-phenylethyl)pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11678469.png)
![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11678476.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678480.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)
